6-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide
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Overview
Description
6-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of pyrrolidine, thiophene, and pyridazine moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Pyridazine Core: Starting from a suitable pyridazine precursor, such as 3-chloropyridazine, through nucleophilic substitution reactions.
Introduction of Pyrrolidine Group: This can be achieved by reacting the pyridazine intermediate with pyrrolidine under basic conditions.
Attachment of Thiophen-2-ylmethyl Group: This step involves the reaction of the intermediate with thiophen-2-ylmethyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 6-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
6-(pyrrolidin-1-yl)pyridazine-3-carboxamide: Lacks the thiophen-2-ylmethyl group.
N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide: Lacks the pyrrolidine group.
Pyridazine-3-carboxamide derivatives: Various substitutions on the pyridazine ring.
Uniqueness
The unique combination of pyrrolidine, thiophene, and pyridazine moieties in 6-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-pyrrolidin-1-yl-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(15-10-11-4-3-9-20-11)12-5-6-13(17-16-12)18-7-1-2-8-18/h3-6,9H,1-2,7-8,10H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOFWQOSDVDSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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